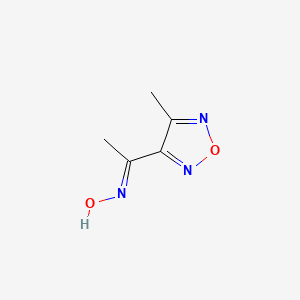

(1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(NE)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3(6-9)5-4(2)7-10-8-5/h9H,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXUYAGTIWVIR-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NON=C1/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime, a molecule of interest in medicinal chemistry and materials science. Given the absence of comprehensive published experimental data for this specific compound, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this and structurally related compounds. Methodologies for data acquisition are also detailed to ensure reproducibility and scientific rigor.

Introduction and Molecular Structure

4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime belongs to the family of oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,5-oxadiazole (furazan) ring system is a well-known pharmacophore and is present in various biologically active molecules. The addition of an ethanone oxime substituent introduces further coordination sites and potential for geometric isomerism, making its unambiguous characterization critical.

The molecular formula of the compound is C₅H₇N₃O₂ with a molecular weight of 141.13 g/mol . The structural features—a heterocyclic ring, a C=N double bond, and an oxime hydroxyl group—give rise to a distinct spectroscopic profile.

Figure 1: Molecular structure of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The molecule has three distinct types of protons, which are expected to appear as singlets due to the absence of adjacent protons for spin-spin coupling.

-

Oxime Hydroxyl Proton (-NOH): This proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet in the range of δ 9.0 - 12.0 ppm . In deuterated chloroform (CDCl₃), it would likely be towards the lower end of this range, while in DMSO-d₆, it would be at a higher chemical shift.

-

Ethanone Methyl Protons (-C(=NOH)CH₃): These protons are attached to a carbon adjacent to an sp²-hybridized carbon of the oxime group. Their chemical shift is predicted to be in the range of δ 2.2 - 2.5 ppm .

-

Oxadiazole Methyl Protons (-C-CH₃): This methyl group is attached to the C4 of the 1,2,5-oxadiazole ring. The heterocyclic ring has an electron-withdrawing character, which will deshield these protons. The expected chemical shift is in the range of δ 2.3 - 2.6 ppm .

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH | 9.0 - 12.0 | broad singlet | 1H |

| Oxadiazole-CH ₃ | 2.3 - 2.6 | singlet | 3H |

| Ethanone-CH ₃ | 2.2 - 2.5 | singlet | 3H |

| Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃ or DMSO-d₆). |

Predicted ¹³C NMR Spectrum

The molecule contains five unique carbon atoms. Their predicted chemical shifts are based on hybridization, electronegativity of neighboring atoms, and comparison with similar structures.

-

Oxime Carbon (-C=NOH): This sp²-hybridized carbon is part of the C=N double bond and is bonded to the oxadiazole ring. It is expected to be significantly deshielded, appearing in the range of δ 145 - 155 ppm .

-

Oxadiazole Ring Carbons (C3 & C4): These carbons are part of an aromatic-like heterocyclic system. C3, being substituted with the electron-withdrawing ethanone oxime group, will be more deshielded than C4. We predict C3 to be in the range of δ 155 - 160 ppm and C4 in the range of δ 150 - 155 ppm .

-

Ethanone Methyl Carbon (-C(=NOH)CH₃): An sp³-hybridized carbon adjacent to the oxime group, expected in the range of δ 10 - 20 ppm .

-

Oxadiazole Methyl Carbon (-C-CH₃): This methyl carbon is attached to the heterocyclic ring and is predicted to have a chemical shift in the range of δ 12 - 22 ppm .

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =NOH | 145 - 155 |

| Oxadiazole C 3 | 155 - 160 |

| Oxadiazole C 4 | 150 - 155 |

| Oxadiazole-C H₃ | 12 - 22 |

| Ethanone-C H₃ | 10 - 20 |

| Table 2: Predicted ¹³C NMR Data. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The key vibrational modes for 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime are outlined below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Oxime (-NOH) | 3150 - 3400 | Broad, Medium |

| C-H Stretch | Methyl (-CH₃) | 2900 - 3000 | Medium-Weak |

| C=N Stretch | Oxime & Oxadiazole | 1620 - 1680 | Medium-Weak |

| N-O Stretch | Oxadiazole & Oxime | 1350 - 1450 & 930 - 960 | Strong |

| C-N Stretch | Oxadiazole | 1100 - 1200 | Medium |

| Table 3: Predicted Characteristic IR Absorption Bands. |

The broad O-H stretching band is a hallmark of the oxime group. The C=N stretching frequency can be a useful diagnostic peak, though it may be weak. The N-O stretches of the oxadiazole ring are typically strong and can aid in confirming the presence of the heterocycle.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Molecular Ion

The exact mass of C₅H₇N₃O₂ is 141.0538 Da . In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺ at m/z 141.0611) should be readily observable.

Fragmentation Pathways

The fragmentation of the molecule is expected to be directed by the oxadiazole ring and the oxime functionality. Key predicted fragments are shown below.

Figure 3: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary. Label the significant peaks.

Mass Spectrometry Protocol (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/

A Technical Guide to the Crystal Structure Analysis of (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone Oxime

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical steps from synthesis to structural elucidation and interpretation, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Introduction: The Significance of Oxadiazole Derivatives

The 1,2,5-oxadiazole (furazan) ring is a crucial heterocyclic motif in medicinal chemistry and materials science.[1][2] These compounds are known to exhibit a wide range of biological activities and are often used as bioisosteric replacements for ester and amide groups, enhancing metabolic stability.[1] Specifically, oxadiazole derivatives have shown promise as energetic materials and as scaffolds for antitumor agents.[1] The title compound, this compound, combines the stable oxadiazole core with an ethanone oxime substituent, a functional group also known for its diverse chemical reactivity and potential biological applications.

A thorough understanding of the three-dimensional structure of this molecule is paramount for rational drug design and the development of structure-activity relationships (SAR). Crystal structure analysis provides precise information on molecular geometry, conformation, and intermolecular interactions, which collectively govern the physicochemical properties and biological behavior of the compound.

Part 1: Synthesis and Crystallization

A robust crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process starting from the corresponding ketone, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone.[3]

Step 1: Synthesis of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone

While various methods exist for the synthesis of substituted oxadiazoles, a common route involves the cyclization of appropriate precursors.[4][5]

Step 2: Oximation of the Ketone

The ethanone oxime is then synthesized by the condensation reaction of the ketone with hydroxylamine hydrochloride in the presence of a base.[6]

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Crystallization

The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.[7] Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

-

Structure Solution: Direct methods or Patterson methods are commonly employed to determine the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors.

The quality of the final refined structure is assessed by several factors, including the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Workflow for Crystal Structure Determination

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Structural Insights and Interpretation

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles reveals the precise geometry of the molecule. For this compound, key parameters to analyze include:

-

The planarity of the 1,2,5-oxadiazole ring.

-

The conformation of the ethanone oxime side chain relative to the heterocyclic ring. The (E) configuration of the oxime is a critical feature.

-

The bond lengths within the oxadiazole ring and the C=N bond of the oxime group.

Table 1: Expected Crystallographic Data Summary

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| a (Å) | 5-15 |

| b (Å) | 5-20 |

| c (Å) | 10-25 |

| α, γ (°) | 90 |

| β (°) | 90-110 |

| Z | 4 |

| R-factor | < 0.05 |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For the title compound, the oxime group (-OH) and the nitrogen atoms of the oxadiazole ring are potential hydrogen bond donors and acceptors, respectively.[7]

Understanding these interactions is crucial as they influence crystal packing, stability, and physical properties like solubility and melting point.

Visualization of Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal lattice.

Part 4: Spectroscopic Correlation

The structural features determined by X-ray crystallography should be consistent with data from spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical connectivity and the number of unique atoms in the molecule.[8][9]

-

IR Spectroscopy: Characteristic vibrational frequencies in the IR spectrum correspond to specific functional groups, such as the C=N of the oxime and the N-O of the oxadiazole ring.[8]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound.[8][9]

Conclusion

The crystal structure analysis of this compound provides indispensable insights into its molecular architecture and supramolecular assembly. This knowledge is fundamental for understanding its chemical behavior and for guiding the design of new derivatives with tailored properties for applications in drug discovery and materials science. The integration of synthesis, crystallization, X-ray diffraction, and spectroscopic methods, as outlined in this guide, represents a robust and self-validating approach to structural elucidation.

References

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

-

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. PubChem. [Link]

-

(E)-1-(4-Aminophenyl)ethanone oxime. ResearchGate. [Link]

-

Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. MDPI. [Link]

-

Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing). [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol- 1-yl)ethanone oxime, C12H11BrN4O3. Semantic Scholar. [https://www.semanticscholar.org/paper/Crystal-structure-of-1-(4-bromophenyl)-2-(2-methyl-Ali-Siddiqui/346e9634e3a4792610d4023249764560d2e821e2]([Link]

-

Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. MDPI. [Link]

-

Synthesis, spectroscopic characterization, and genotoxicity of a new group of azo-oxime metal chelates. SciSpace. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone | C5H6N2O2 | CID 2764514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study [mdpi.com]

A Technical Guide to the Preliminary Biological Screening of (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical guide for the initial biological evaluation of the novel chemical entity, (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime, hereafter referred to as OMEO . The 1,2,5-oxadiazole (furazan) scaffold is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide, designed for researchers and drug development professionals, outlines a logical, tiered screening cascade to efficiently characterize the foundational biological profile of OMEO. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and present a framework for data interpretation to guide subsequent research and development efforts.

Introduction: The Scientific Rationale

The 1,2,5-Oxadiazole Scaffold: A Privileged Heterocycle

The 1,2,5-oxadiazole ring is a five-membered, planar, and aromatic heterocycle characterized by a high degree of stability. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological potential. The electron-deficient nature of the oxadiazole ring enhances metabolic stability and allows for versatile chemical modifications, making it a valuable building block in drug design. Compounds incorporating this moiety have been investigated for a multitude of therapeutic applications, justifying the exploration of novel derivatives like OMEO.

Rationale for the Biological Screening of OMEO

The specific structure of OMEO, featuring a methyl-substituted 1,2,5-oxadiazole core linked to an ethanone oxime, presents a unique chemical entity with unexplored biological potential. The oxime functional group can influence pharmacokinetic properties and may engage in specific biological interactions. The primary hypothesis is that OMEO, by virtue of its oxadiazole core, may possess cytotoxic activity against cancer cells and/or antimicrobial activity. This guide outlines the essential preliminary screens required to test this hypothesis.

A Tiered Screening Strategy

A tiered or cascaded approach is a resource-efficient strategy in early drug discovery. It prioritizes broad, high-throughput assays to first identify any biological activity (Tier 1) before committing to more complex and resource-intensive mechanistic or pharmacokinetic studies (Tier 2). This ensures that efforts are focused on compounds with the most promising characteristics.

Below is a diagram illustrating the proposed screening workflow for OMEO.

Caption: Tiered workflow for the preliminary biological screening of OMEO.

Tier 1: Foundational In Vitro Screening

The initial tier focuses on identifying the primary cytotoxic and antimicrobial potential of OMEO. These assays are fundamental for any new chemical entity and provide the first indication of biological activity.

Cytotoxicity Assessment against Cancer Cell Lines

The evaluation of a compound's cytotoxicity is a critical first step in drug discovery, particularly for oncology applications. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests a cytotoxic or cytostatic effect.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of OMEO in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity. Replace the medium in the wells with the medium containing the various concentrations of OMEO. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

All quantitative data should be summarized for clear interpretation.

| Cell Line | Cancer Type | OMEO IC₅₀ (µM) ± SD | Doxorubicin IC₅₀ (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 18.5 ± 2.1 | 1.2 ± 0.3 |

| A549 | Lung Carcinoma | 25.3 ± 3.5 | 2.1 ± 0.4 |

| HeLa | Cervical Cancer | > 100 | 1.5 ± 0.2 |

Antimicrobial Susceptibility Testing

Given the known antimicrobial activities of many oxadiazole derivatives, screening OMEO against a panel of pathogenic bacteria is a logical step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the cultures in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Perform a two-fold serial dilution of OMEO in a 96-well plate using MHB, covering a concentration range of 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration well with no visible bacterial growth.

| Microbial Strain | Gram Status | OMEO MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus ATCC 29213 | Gram-positive | 16 | 0.5 |

| E. coli ATCC 25922 | Gram-negative | > 128 | 0.015 |

| P. aeruginosa ATCC 27853 | Gram-negative | > 128 | 0.25 |

Tier 2: Early Mechanistic and Pharmacokinetic Profiling

If Tier 1 screening reveals promising activity (e.g., an IC₅₀ < 30 µM or a MIC ≤ 16 µg/mL), the next logical step is to investigate the mechanism of action and assess key early ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Poor ADME profiles are a major cause of drug candidate failure.

Early ADME/Tox: In Vitro Metabolic Stability

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. An assay using liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s, provides an early indication of how quickly a compound might be cleared in vivo.

-

Reaction Mixture Preparation: In a

The Synthetic Chemist's Guide to Substituted 1,2,5-Oxadiazoles: A Comprehensive Review of Core Methodologies

Abstract

The 1,2,5-oxadiazole, or furazan, scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and metabolic stability have led to its incorporation into a multitude of therapeutic agents and energetic materials. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to substituted 1,2,5-oxadiazoles, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers in drug development and chemical synthesis.

Introduction: The Enduring Appeal of the 1,2,5-Oxadiazole Core

The five-membered 1,2,5-oxadiazole ring system, a planar aromatic heterocycle, presents a unique constellation of properties that make it an attractive pharmacophore. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, carbonic anhydrase inhibition, antibacterial, vasodilating, antimalarial, and anticancer effects. A critical aspect of their utility lies in their role as bioisosteres for ester and amide functionalities, offering improved pharmacokinetic profiles. Furthermore, the N-oxide congeners, known as furoxans, are potent nitric oxide (NO) donors, a property extensively exploited in the design of cardiovascular drugs.

This guide will navigate the key synthetic pathways to this versatile heterocyclic system, providing not just protocols, but also the strategic rationale behind the choice of reagents and reaction conditions.

Foundational Synthetic Strategies: A Mechanistic Perspective

The construction of the 1,2,5-oxadiazole ring is primarily achieved through a few core synthetic transformations. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Cornerstone of Synthesis: Cyclodehydration of α-Dioximes

The most classical and widely employed method for the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles is the cyclodehydration of α-dione dioximes (also known as glyoximes). This approach is valued for its directness and the ready availability of the α-dione precursors.

Causality Behind the Choice: The dehydration of the two vicinal oxime functionalities leads to the formation of the N-O-N linkage and the closure of the five-membered ring. The key to a successful synthesis lies in the choice of the dehydrating agent, which must be potent enough to effect the double dehydration without causing decomposition of the starting material or the product.

Traditional vs. Modern Approaches: Historically, harsh dehydrating agents such as succinic anhydride at high temperatures or thionyl chloride were used. However, these conditions often limit the functional group tolerance of the reaction. A significant advancement in this area is the use of milder reagents that allow for the synthesis of more complex and sensitive molecules.

dot

Caption: General mechanism of α-dioxime cyclodehydration.

Field-Proven Protocol: Mild Cyclodehydration using 1,1'-Carbonyldiimidazole (CDI)

A highly effective and mild method for the cyclodehydration of α-dioximes employs 1,1'-carbonyldiimidazole (CDI). This approach is particularly advantageous for the synthesis of energetic materials as it proceeds at ambient temperatures, well below their decomposition points, and exhibits excellent functional group compatibility.

Experimental Protocol:

-

Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-dioxime (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF.

-

Addition of CDI: To the stirred solution, add 1,1'-carbonyldiimidazole (CDI) (2.2 eq) portion-wise at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is quenched with water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 3,4-disubstituted 1,2,5-oxadiazole.

Table 1: Comparison of Dehydrating Agents for α-Dioxime Cyclodehydration

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages | Yields |

| Succinic Anhydride | 150-170 °C | Inexpensive | Harsh conditions, low functional group tolerance | Moderate |

| Thionyl Chloride (SOCl₂) | Reflux | Readily available | Harsh, generates HCl, limited compatibility | Variable |

| 1,1'-Carbonyldiimidazole (CDI) | Room Temperature | Mild, high functional group tolerance, safer for energetic compounds | More expensive | High to quantitative |

The Furoxan Gateway: Deoxygenation of 1,2,5-Oxadiazole N-Oxides

An alternative and powerful strategy for accessing 1,2,5-oxadiazoles involves the deoxygenation of their corresponding N-oxides, known as furoxans. This method is particularly useful when the furoxan precursors are more readily accessible than the corresponding α-dioximes.

Causality Behind the Choice: The N-oxide bond in furoxans is susceptible to reduction by various reagents, leading to the formation of the 1,2,5-oxadiazole ring. Trivalent phosphorus compounds, such as trialkyl phosphites and triphenylphosphine, are the most common and effective reagents for this transformation.

dot

Caption: Workflow for the deoxygenation of furoxans.

Field-Proven Protocol: Deoxygenation using Triethyl Phosphite

Triethyl phosphite is a commonly used reagent for the smooth deoxygenation of furoxans to the corresponding 1,2,5-oxadiazoles. The reaction is typically clean and proceeds in high yield.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the furoxan (1.0 eq) in an excess of triethyl phosphite (used as both reagent and solvent) or in a high-boiling inert solvent like toluene with a stoichiometric amount of triethyl phosphite.

-

Heating: Heat the reaction mixture to reflux (typically 150-170 °C) under an inert atmosphere.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Work-up and Purification: After cooling to room temperature, the excess triethyl phosphite and the resulting triethyl phosphate can be removed by distillation under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the pure 1,2,5-oxadiazole.

The Cycloaddition Pathway: Dimerization of Nitrile Oxides

While not a direct route to 1,2,5-oxadiazoles, the 1,3-dipolar cycloaddition of nitrile oxides is a fundamental method for the synthesis of the furoxan precursors. Nitrile oxides, being highly reactive intermediates, readily dimerize in the absence of a suitable dipolarophile to form furoxans. These furoxans can then be deoxygenated as described in the previous section.

Causality Behind the Choice: This two-step approach is advantageous when the starting materials for nitrile oxide generation (e.g., aldoximes or hydroximoyl chlorides) are readily available. The dimerization is often a spontaneous and high-yielding process.

dot

Caption: Synthesis of 1,2,5-oxadiazoles via nitrile oxide dimerization and subsequent deoxygenation.

Synthesis of Pharmacologically Active 1,2,5-Oxadiazoles: Selected Examples

The synthetic methodologies described above have been instrumental in the development of numerous pharmacologically active 1,2,5-oxadiazole derivatives.

Example: Synthesis of Heteroaryl-Substituted 1,2,5-Oxadiazoles

The construction of hybrid molecules containing both a 1,2,5-oxadiazole ring and another heterocyclic moiety has been a recent focus in medicinal chemistry, as these compounds often exhibit synergistic biological activities. These syntheses often rely on the functionalization of pre-formed 1,2,5-oxadiazole building blocks or the use of heterocyclic-substituted starting materials in the classical cyclization reactions.

Conclusion and Future Outlook

The synthesis of substituted 1,2,5-oxadiazoles is a mature field with a robust set of established methodologies. The classical cyclodehydration of α-dioximes remains a workhorse in the field, with modern variations offering milder and more versatile conditions. The deoxygenation of furoxans and the nitrile oxide dimerization route provide valuable alternative pathways. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is paramount for the rational design and efficient synthesis of novel 1,2,5-oxadiazole-based therapeutic agents. Future research will likely focus on the development of even more efficient, sustainable, and stereoselective methods for the synthesis of complex and polyfunctionalized 1,2,5-oxadiazole derivatives.

References

- Fershtat, L., et al. (2025). Advances in the Synthesis of Heteroaryl-1,2,5-oxadiazoles: A Personal Account. Synlett.

-

Stebletsova, I. A., Larin, A. A., & Fershtat, L. L. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews. Available from: [Link]

-

Petrova, J. V., Kukushkin, M. E., & Beloglazkina, E. K. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. Available from: [Link]

-

Kumar, G., et al. (2023). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry, 21(1). Available from: [Link]

-

Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). Available from: [Link]

-

Neel, A. J., & Zhao, R. (2018). Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1'-Carbonyldiimidazole as a Dehydrating Agent. Organic Letters, 20(7), 2024–2027. Available from: [Link]

-

Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Available from: [Link]

-

Petrova, J. V., et al. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. RSC Advances. Available from: [Link]

- Chem-St

Methodological & Application

The Strategic Application of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime in Modern Medicinal Chemistry

The confluence of privileged scaffolds and versatile functional groups is a cornerstone of contemporary drug discovery. In this context, 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime emerges as a molecule of significant strategic value. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound, focusing on its role as a versatile building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors.

The 1,2,5-oxadiazole (furazan) ring system is a recognized pharmacophore and a bioisosteric equivalent for various functional groups, capable of modulating a compound's physicochemical properties and biological activity. The ethanone oxime moiety, on the other hand, is not merely a synthetic handle but a key pharmacophoric element in its own right, known to participate in crucial hydrogen bonding interactions within enzyme active sites and offering a vector for chemical diversification. The strategic combination of these two motifs in a single, readily derivatizable molecule presents a compelling starting point for the generation of compound libraries targeting a range of therapeutic targets.

Core Principles and Rationale for Application

The primary application of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime in medicinal chemistry lies in its capacity for straightforward functionalization of the oxime group. O-alkylation and O-arylation of the oxime hydroxyl group to form oxime ethers are particularly valuable transformations. This approach allows for the systematic exploration of the chemical space around the furazan core, a critical process in establishing structure-activity relationships (SAR).

Causality behind this experimental choice:

-

Introduction of Diversity: The O-alkylation of the oxime provides a simple and efficient method to introduce a wide variety of substituents (aliphatic, aromatic, heterocyclic). This diversity is crucial for probing the binding pocket of a biological target and optimizing interactions.

-

Modulation of Physicochemical Properties: The nature of the substituent on the oxime ether can be tailored to fine-tune key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.

-

Kinase Hinge-Binding Mimicry: The C=N-O- linkage in oxime ethers can act as a hydrogen bond acceptor, mimicking the interactions of established kinase inhibitors with the hinge region of the ATP-binding site.

The workflow for leveraging this compound in a drug discovery program is conceptually straightforward, yet powerful.

Synthesis and Characterization

A robust and reproducible synthesis of the starting material and its subsequent derivatives is paramount. The following protocols are provided as a self-validating system, with clear steps for synthesis, purification, and characterization.

Protocol for the Synthesis of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone

The precursor ketone can be synthesized from commercially available starting materials. This protocol is based on established methods for the formation of the furazan ring.

Materials:

-

2-Butanone

-

Sodium nitrite

-

Hydrochloric acid

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Acetic anhydride

-

Appropriate solvents (e.g., water, ethanol, diethyl ether)

Procedure:

-

Nitrosation of 2-Butanone: Dissolve 2-butanone in an appropriate solvent and cool to 0-5 °C. Slowly add a solution of sodium nitrite, followed by the dropwise addition of hydrochloric acid, maintaining the temperature below 10 °C. Stir for 2-3 hours.

-

Formation of the Dioxime: To the crude product from step 1, add a solution of hydroxylamine hydrochloride in water. Adjust the pH to neutral with a sodium hydroxide solution and stir at room temperature overnight.

-

Cyclization to form the Furazan Ring: Isolate the dioxime and treat it with acetic anhydride. Heat the mixture under reflux for 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization: The structure of the synthesized 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for the Synthesis of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime

The oximation of the ketone is a standard and high-yielding reaction.

Materials:

-

1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone in ethanol.

-

Add a solution of hydroxylamine hydrochloride and sodium acetate in water.

-

Heat the mixture at reflux for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure oxime.

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the oxime OH proton in the ¹H NMR spectrum is a key diagnostic signal.

Application Protocol: Synthesis of a Library of O-Alkyl Oxime Ethers

This protocol details the parallel synthesis of a library of O-alkyl oxime ethers for screening against a panel of protein kinases.

Materials:

-

4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime

-

A diverse set of alkyl halides (e.g., benzyl bromide, 4-chlorobenzyl bromide, 2-(bromomethyl)pyridine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure (for a single library member, adaptable for parallel synthesis):

-

To a solution of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Add the desired alkyl halide (1.1 equivalents) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

The following table illustrates a representative set of library members that can be synthesized using this protocol.

| Entry | Alkyl Halide (R-X) | Product Structure |

| 1 | Benzyl bromide | O-benzyl-4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime |

| 2 | 4-Chlorobenzyl bromide | O-(4-chlorobenzyl)-4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime |

| 3 | 2-(Bromomethyl)pyridine | O-(pyridin-2-ylmethyl)-4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime |

| 4 | 3-Bromobenzyl bromide | O-(3-bromobenzyl)-4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime |

| 5 | 4-Methoxybenzyl chloride | O-(4-methoxybenzyl)-4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime |

Proposed Biological Evaluation: Kinase Inhibition Assays

The synthesized library of oxime ethers can be screened for their inhibitory activity against a panel of protein kinases implicated in diseases such as cancer. Standard in vitro kinase assays, such as those employing radiometric methods (e.g., ³³P-ATP) or fluorescence-based detection, can be utilized to determine the IC₅₀ values of the compounds.

Illustrative Signaling Pathway:

The following diagram depicts a simplified signaling pathway involving a receptor tyrosine kinase (RTK), where the synthesized oxime ethers could potentially exert their inhibitory effects.

Conclusion and Future Perspectives

4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime represents a highly valuable and versatile starting material for medicinal chemistry campaigns. The straightforward derivatization of its oxime functionality allows for the rapid generation of diverse compound libraries. The protocols outlined in this application note provide a robust framework for the synthesis and application of this compound in the pursuit of novel therapeutic agents. Future work could involve the exploration of a wider range of O-substituents, including those containing additional pharmacophoric features, to further enhance the biological activity and drug-like properties of the resulting molecules.

References

-

The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. [Link]

-

Furazans in Medicinal Chemistry. ACS Publications. [Link]

-

The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. PubMed Central. [Link]

- Oximes: Novel

Application Note: A Framework for the Development and Validation of Analytical Methods for the In Vitro Quantification of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive framework for developing and validating robust analytical methods for the quantification of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime (a novel small molecule) in various in vitro biological matrices. Recognizing the compound's unique structure, featuring an oxadiazole heterocycle and an ethanone oxime moiety, this guide emphasizes a first-principles approach to method development. We detail protocols for High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) and Tandem Mass Spectrometry (LC-MS/MS) detection. Key sections focus on systematic method development, rigorous sample preparation strategies to mitigate matrix effects, and a phased validation approach consistent with regulatory expectations. This application note is designed to equip researchers with the necessary tools to generate accurate, precise, and reliable quantitative data for pharmacokinetic, pharmacodynamic, and toxicological assessments in early-stage drug discovery.

Introduction: Analytical Strategy for a Novel Oxadiazole Oxime Compound

The quantification of novel chemical entities in biological matrices is a cornerstone of preclinical drug development. It provides critical data on a compound's stability, permeability, and metabolic fate. The target analyte, 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime, is a small organic molecule whose structure suggests moderate polarity and the presence of a UV chromophore (the oxadiazole ring) and ionizable functionalities (the oxime group), making it amenable to both HPLC-UV and LC-MS/MS analysis.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity. However, HPLC-UV can serve as a valuable orthogonal technique, particularly in simpler matrices or for initial high-concentration screening, leveraging the UV absorbance of the oxadiazole ring. This guide will prioritize LC-MS/MS for its robustness in complex biological matrices like cell lysates and culture media, which are prone to significant matrix effects.

The successful implementation of any analytical method hinges on two pillars:

-

Effective Sample Preparation: To isolate the analyte from interfering matrix components such as proteins, salts, and lipids, ensuring data quality and preserving the analytical instrumentation.

-

Rigorous Method Validation: To demonstrate that the analytical procedure is fit for its intended purpose, yielding reliable and reproducible results. This will be approached in alignment with the principles outlined by the FDA and ICH guidelines.

Analyte Physicochemical Considerations

| Property | Implication for Analysis |

| Structure | Contains a 1,2,5-oxadiazole (furazan) ring and an ethanone oxime group. |

| Polarity | Expected to be moderately polar. A good candidate for reversed-phase chromatography. |

| UV Absorbance | The conjugated system of the oxadiazole ring is expected to have a UV maximum, suitable for HPLC-UV detection. |

| Ionization | The oxime group can be protonated or deprotonated, making it suitable for electrospray ionization (ESI) in mass spectrometry. |

| Stability | The stability of the compound in biological matrices (e.g., cell culture medium, cell lysate buffer) at relevant temperatures (e.g., 37°C) must be assessed to ensure the integrity of the analyte during experiments and sample processing. |

Experimental Workflow: From Sample to Result

A systematic workflow is critical for developing a robust quantitative method. The process involves selecting the appropriate analytical technique, optimizing parameters, establishing a sample preparation protocol, and performing a comprehensive validation.

Core Protocols: LC-MS/MS Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the recommended primary analytical technique due to its high sensitivity and selectivity, which are crucial for complex biological matrices.

Protocol 1: LC-MS/MS Method Development

Objective: To establish optimal chromatographic separation and mass spectrometric detection parameters for the analyte.

Materials:

-

4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime reference standard

-

LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

-

LC-MS grade formic acid (FA) or ammonium hydroxide

-

A suitable internal standard (IS), structurally similar if possible (e.g., a stable isotope-labeled version or an analog)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

-

Direct Infusion and Tuning:

-

Prepare a ~1 µg/mL solution of the analyte in 50:50 ACN:water.

-

Infuse the solution directly into the mass spectrometer.

-

Acquire full scan mass spectra in both positive and negative ESI modes to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻). The oxime nitrogen is a likely site for protonation.

-

Select the most intense precursor ion and perform product ion scans to identify characteristic fragment ions.

-

Optimize MS parameters (e.g., collision energy, source temperature, gas flows) to maximize the signal for two or three of the most stable and intense precursor-product ion transitions. These will form the basis of the Multiple Reaction Monitoring (MRM) method.

-

-

Chromatographic Method Development:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) as it is a versatile choice for moderately polar small molecules.

-

Mobile Phase Selection:

-

Mobile Phase A: Water with 0.1% Formic Acid (for positive ESI mode).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Rationale: Formic acid aids in the protonation of the analyte, improving ESI efficiency and chromatographic peak shape.

-

-

Gradient Elution: Develop a fast gradient to elute the analyte with a good peak shape and retention time (typically 1-3 minutes).

-

Example Gradient: Start at 5-10% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

-

Optimization: Inject the analyte and adjust the gradient to ensure it is well-retained and separated from the solvent front and any potential early-eluting matrix components. Aim for a symmetric peak shape.

-

Protocol 2: Sample Preparation from In Vitro Matrices

Objective: To efficiently extract the analyte from a biological matrix (e.g., cell culture medium or cell lysate) while removing interferences.

3.2.1. Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and widely used technique for removing the bulk of proteins from biological samples.

Procedure:

-

Collect 50 µL of the in vitro sample (e.g., cell lysate supernatant, cell culture medium).

-

Add 150 µL of cold acetonitrile containing the internal standard (IS). A 3:1 or 4:1 ratio of organic solvent to sample is common.

-

Rationale: Acetonitrile is highly effective at denaturing and precipitating proteins. Adding the IS at this stage accounts for variability in subsequent steps.

-

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

3.2.2. Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte, offering lower limits of quantification. It is recommended if PPT results in significant matrix effects.

Procedure (using a reversed-phase SPE cartridge):

-

Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.

-

Load: Load the pre-treated sample (e.g., cell lysate diluted 1:1 with 2% phosphoric acid) onto the cartridge.

-

Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic impurities and salts.

-

Elute: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method Validation Framework

Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R2) and FDA guidelines.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank matrix samples. |

| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy (Trueness) | To measure the closeness of the mean test results to the true value. | Mean concentration at each QC level should be within ±15% of the nominal value. |

| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for QC samples. |

| Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; accuracy within ±20%; precision ≤20% CV. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible across the concentration range. |

| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | To evaluate the chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples. |

Protocol 3: Performing a Validation Batch

Objective: To assess accuracy and precision using a single analytical run.

Procedure:

-

Prepare a calibration curve by spiking known concentrations of the analyte into blank biological matrix (e.g., 8 non-zero standards).

-

Prepare quality control (QC) samples in blank matrix at a minimum of four levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (approx. 3x LLOQ)

-

Mid QC

-

High QC (approx. 80% of the highest standard)

-

-

Prepare six replicates of each QC sample.

-

Process the calibration standards and all QC replicates using the finalized sample preparation protocol (e.g., Protocol 2.1).

-

Analyze the samples using the optimized LC-MS/MS method (Protocol 1).

-

Construct the calibration curve using a weighted (1/x² or 1/x) linear regression.

-

Quantify the QC samples against the calibration curve and calculate the accuracy (% deviation from nominal) and precision (%CV) for each level.

Conclusion

This application note provides a comprehensive, step-by-step framework for the development and validation of a robust analytical method for quantifying 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime in in vitro settings. By prioritizing LC-MS/MS for its sensitivity and selectivity and employing a systematic approach to sample preparation and validation, researchers can generate high-quality, reliable data. This data is essential for making informed decisions during the early stages of drug discovery and development, ultimately contributing to a deeper understanding of the compound's biological activity and potential as a therapeutic agent.

References

- **Solid-phase micro-extraction of drugs

Troubleshooting & Optimization

Technical Support Center: Oximation of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the oximation of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide you with the causal insights and actionable protocols necessary to optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing explanations and concrete solutions.

Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired oxime. What are the likely causes?

A: Low yields are a frequent issue, often stemming from suboptimal reaction conditions rather than a single dominant side reaction. The primary culprits are typically related to pH control, reagent quality, or reaction kinetics.

Causality Explained: The oximation reaction proceeds via nucleophilic attack of hydroxylamine on the ketone's carbonyl carbon, followed by a dehydration step to form the C=N double bond. This process is highly dependent on the reaction environment.

-

pH Dependence: The reaction requires a delicate pH balance. A slightly acidic medium protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack. However, if the solution is too acidic, the hydroxylamine nucleophile (NH₂OH) becomes protonated to NH₃OH⁺, rendering it non-nucleophilic. If the solution is too basic, the necessary protonation steps for dehydration are hindered.

-

Reagent Purity: Hydroxylamine and its salts can degrade over time. Similarly, the starting ketone must be pure; aldehydes, a common starting material for other oximes, are prone to oxidation into carboxylic acids, which can interfere with the reaction.

-

Steric Hindrance: While not extreme in this substrate, steric factors can slow down the reaction compared to simpler aldehydes or ketones, necessitating adjustments in temperature or reaction time.

Troubleshooting & Optimization Strategy:

-

Verify Reagent Quality: Use a fresh, high-purity bottle of hydroxylamine hydrochloride. Ensure your starting ketone, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone, is pure and free of contaminants.

-

Strict pH Control: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to liberate the free hydroxylamine. Sodium acetate or pyridine are commonly used for this purpose. The optimal pH range is typically between 4 and 6. Monitor the pH before and during the reaction.

-

Optimize Temperature and Time: If the reaction is slow at room temperature, consider moderately increasing the heat (e.g., to 40-60°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation from prolonged heating.

-

Solvent Choice: Protic solvents like ethanol or methanol are standard as they effectively dissolve the reactants. Ensure the solvent is anhydrous if water-sensitive side reactions are suspected.

Q2: I've isolated a major byproduct that has the same molecular weight as my desired oxime but different spectroscopic properties. What could it be?

A: You are likely observing the formation of geometric isomers (E/Z) of the oxime. This is not a side reaction in the sense of a chemically different byproduct but rather a consequence of the product's stereochemistry.

Causality Explained: The carbon-nitrogen double bond (C=N) of the oxime does not allow for free rotation. Since the starting ketone is unsymmetrical (a methyl group vs. a substituted oxadiazole group), the hydroxyl group (-OH) on the nitrogen can be oriented either syn (on the same side) or anti (on the opposite side) relative to a specific substituent. This results in two distinct geometric isomers, often designated as E and Z. These isomers are diastereomers and will have different physical properties (melting point, solubility) and distinct NMR spectra.

Troubleshooting & Optimization Strategy:

-

Characterization: Use ¹H and ¹³C NMR to confirm the presence of two distinct sets of signals corresponding to the two isomers. The chemical shifts of the methyl group and the protons on the oxadiazole ring will likely be slightly different for each isomer.

-

Separation: The E/Z isomers can often be separated by column chromatography on silica gel, although they may have very similar Rf values.

-

Control (If Necessary): While often a mixture is formed, reaction conditions (solvent, temperature, pH) can sometimes influence the E/Z ratio. However, for many applications, the mixture of isomers is used directly in the next step. If a single isomer is required, separation is the most reliable approach.

Q3: My mass spectrometry results show a product with the same mass as the oxime, but the IR and NMR suggest an amide. What is happening?

A: This is a classic indicator of a Beckmann rearrangement, a common side reaction for ketoximes, especially under acidic conditions or at elevated temperatures.

Causality Explained: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide. The reaction is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). This is followed by a concerted migration of the alkyl or aryl group that is anti to the hydroxyl group, leading to a nitrilium ion intermediate. This intermediate is then attacked by water to yield the final amide product after tautomerization.

Troubleshooting & Optimization Strategy:

-

Avoid Strong Acids: The rearrangement is acid-catalyzed. Use milder conditions. If using hydroxylamine hydrochloride, employ a base like sodium acetate or pyridine rather than a strong mineral acid to drive the reaction.

-

Control Temperature: High temperatures can promote the rearrangement. Run the oximation at the lowest effective temperature. If heating is required to achieve a reasonable rate, carefully monitor for the appearance of the amide byproduct by TLC.

-

Reagent Choice: Instead of strong acids like H₂SO₄, reagents like p-toluenesulfonyl chloride (TsCl) or cyanuric chloride can also promote the Beckmann rearrangement, so be mindful of all reagents present. For oximation, stick to standard hydroxylamine protocols.

Diagram 1: Competing Pathways in Oximation

Caption: Competing reaction pathways for the starting ketone.

Q4: I'm observing multiple unexpected spots on my TLC plate and a complex product mixture, possibly indicating degradation. Could the oxadiazole ring be unstable?

A: While 1,2,5-oxadiazoles (furazans) are generally stable aromatic heterocycles, harsh reaction conditions could potentially lead to ring-opening or other decomposition pathways, though this is less common than the issues above.

Causality Explained: The 1,2,5-oxadiazole ring is an electron-deficient system that contributes to its overall stability. However, like many heterocyclic systems, it is not completely inert. Extremely high temperatures or very strong acidic/basic conditions could potentially lead to hydrolytic cleavage or other modes of decomposition. If you have rigorously excluded other common side reactions, instability of the core structure should be considered.

Troubleshooting & Optimization Strategy:

-

Re-evaluate Conditions: This observation strongly suggests that the reaction conditions are too harsh. Immediately revert to milder conditions: lower temperature, shorter reaction time, and carefully controlled pH.

-

Inert Atmosphere: Although less common for oximations, if oxidative degradation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be a useful diagnostic step.

-

Analytical Confirmation: Attempt to isolate one of the degradation products and characterize it using mass spectrometry and NMR to understand the decomposition pathway. This information is critical for redesigning the synthetic approach.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the oximation reaction?

A: The reaction is a two-stage process of nucleophilic addition followed by elimination (dehydration).

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate called a carbinolamine.

-

Proton Transfer: A series of proton transfers occurs. The negatively charged oxygen is protonated, and the nitrogen is deprotonated, neutralizing the intermediate.

-

Dehydration: The hydroxyl group on the original carbonyl carbon is protonated, converting it into a good leaving group (H₂O). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the neutral oxime product.

Diagram 2: Oximation Reaction Mechanism

Caption: Stepwise mechanism of oxime formation.

Q2: How can I analytically distinguish the starting material from the oxime and the Beckmann rearrangement product?

A: A combination of TLC, IR spectroscopy, and NMR is highly effective.

| Compound | TLC (Typical) | IR Spectroscopy (Key Peaks, cm⁻¹) | ¹H NMR (Key Signals) |

| Starting Ketone | Lower Rf | ~1700 (strong C=O stretch) | Singlet for acetyl (-CH₃) protons. |

| Desired Oxime | Higher Rf | 3600-3200 (broad O-H), ~1665 (C=N) | Disappearance of ketone -CH₃ singlet; appearance of new oxime -CH₃ singlet(s); broad singlet for -OH proton. Two sets of peaks possible for E/Z isomers. |

| Beckmann Product (Amide) | Rf can vary | 3400-3200 (N-H stretch), ~1680 (Amide I C=O) | Disappearance of oxime -OH; appearance of broad N-H singlet; distinct singlets for acetyl and oxadiazole methyl groups. |

Data Presentation: The table above provides a clear comparison of expected analytical data for the key compounds involved in the reaction.

Protocols and Methodologies

Protocol 1: Standard Protocol for Oximation

This protocol provides a reliable starting point for the synthesis.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone (1.0 eq).

-

Reagents: Add ethanol (approx. 5-10 mL per mmol of ketone) to dissolve the starting material. In a separate container, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water, then add this solution to the flask.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, reduce the ethanol volume using a rotary evaporator. Add deionized water to the residue, which may cause the oxime to precipitate. If it oils out, extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.

Protocol 2: Troubleshooting Workflow

Use this logical guide if you encounter issues with the standard protocol.

Diagram 3: Troubleshooting Workflow

Optimizing reaction conditions for the synthesis of 1,2,5-oxadiazole derivatives

Technical Support Center: Synthesis of 1,2,5-Oxadiazole Derivatives

Welcome to the technical support center for the synthesis of 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole N-oxide (furoxan) derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. The 1,2,5-oxadiazole framework is a cornerstone in modern drug discovery and energetic materials science, lauded for its unique electronic properties and its role as a bioisostere for amide and ester groups. Furoxan derivatives, in particular, have garnered significant attention for their ability to act as nitric oxide (NO) donors under physiological conditions.

However, the synthesis of these compounds is not without its challenges. Issues such as low yields, unexpected side products, and purification difficulties are common hurdles. This guide provides in-depth, troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

Overview of Primary Synthetic Pathways

A foundational understanding of the common synthetic routes is crucial for effective troubleshooting. The majority of syntheses for 1,2,5-oxadiazoles and their N-oxides originate from α-dioximes (glyoximes) or related precursors. The general strategies are outlined below.

Caption: Primary synthetic routes to 1,2,5-oxadiazoles and their N-oxides.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 1,2,5-oxadiazole derivatives. Each entry explains the underlying cause and provides actionable solutions.

Problem 1: Low or Non-existent Product Yield in Glyoxime Cyclization

Question: I am attempting to synthesize a 1,2,5-oxadiazole from an α-dioxime (glyoxime), but my yields are consistently low or I recover only the starting material. What is going wrong?

Answer: This is a frequent issue that typically points to one of three areas: the choice of dehydrating agent, the reaction conditions, or the stability of your starting material.

-

Causality & Diagnosis: The cyclization of a glyoxime is a dehydration reaction that requires the removal of two molecules of water to form the heterocyclic ring. If the dehydrating agent is not potent enough, or if the temperature is too low, the reaction will not proceed to completion. Conversely, excessively harsh conditions can lead to decomposition. Furthermore, glyoximes can be susceptible to hydrolysis, especially if acidic or basic reagents are used in the presence of water.

-

Troubleshooting Workflow:

Caption: A decision-making flowchart for addressing low yield issues.

-

Actionable Solutions:

-

Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Moisture can quench many dehydrating agents and promote hydrolysis of the starting material.

-

Optimize Dehydrating Agent and Temperature: The choice of reagent is critical. For sensitive substrates, harsh reagents like thionyl chloride (SOCl₂) may cause decomposition or rearrangement. Milder reagents often provide better results, even if they require slightly elevated temperatures. A highly effective and mild modern reagent is 1,1'-Carbonyldiimidazole (CDI), which often works at room temperature.

Table 1: Common Dehydrating Agents for Glyoxime Cyclization

-

| Dehydrating Agent | Typical Conditions | Advantages | Potential Issues |

| Acetic Anhydride (Ac₂O) | Reflux | Inexpensive, effective | Can be harsh, may require high temperatures |

| Thionyl Chloride (SOCl₂) | 0 °C to RT | Powerful, fast | Can lead to Beckmann rearrangement byproducts |

| Dicyclohexylcarbodiimide (DCC) | RT to 60 °C | Mild conditions | Produces dicyclohexylurea (DCU) byproduct, which can complicate purification |

| 1,1'-Carbonyldiimidazole (CDI) | RT | Very mild, clean reaction | More expensive, sensitive to moisture |

| Phosphorus Pentoxide (P₂O₅) | High Temp, often neat | Very strong | Heterogeneous, harsh conditions, difficult workup |

Problem 2: Formation of an Unexpected Isomer (1,2,4-Oxadiazole)

Question: My spectral data (especially MS and ¹³C NMR) suggests that I have formed a 1,2,4-oxadiazole instead of the desired 1,2,5-oxadiazole. Why did this happen?

Answer: The unintended formation of a 1,2,4-oxadiazole is a classic side reaction in this chemistry, resulting from a Beckmann rearrangement of one of the oxime functionalities before cyclization can occur.

-

Causality & Diagnosis: This issue is most common when using strong acid chlorides like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) as the dehydrating agent. These reagents can activate an oxime hydroxyl group, making it a good leaving group and initiating the rearrangement cascade. Cyclic 1,2-dione dioximes are generally not susceptible to this type of rearrangement.

-

Actionable Solutions:

-